Octahydropyrano[2,3-c]pyrrole hydrochloride
Description
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6-4-8-5-7(6)9-3-1;/h6-8H,1-5H2;1H |
InChI Key |
GGEXIOSDMKMXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC2OC1.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Linear Precursors via Acid or Base Catalysis
The cyclization of appropriately substituted precursors represents the most direct route to octahydropyrano[2,3-c]pyrrole. For example, pyrrole derivatives bearing hydroxymethyl or ketone side chains undergo intramolecular etherification or aldol condensation under acidic or basic conditions to form the pyran ring.
A 2024 study demonstrated that treating 3-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate with sulfuric acid (10 mol%) in ethanol at 80°C induces cyclization to octahydropyrano[2,3-c]pyrrole within 12 hours. The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of the pyrrole nitrogen on the electrophilic carbon, forming the tetrahydropyran intermediate. Subsequent hydrogenation (H₂, Pd/C) yields the saturated ring system, with final hydrochloride formation achieved via HCl gas bubbling in diethyl ether (yield: 78%).
Reduction of Cyclic Imide Derivatives
The reduction of pyrano[2,3-c]pyrrole-1,5-dione derivatives offers a high-yielding pathway to the target compound. A 2013 patent detailed the use of boron reducing agents (e.g., BH₃·THF) in the presence of Lewis acids (e.g., BF₃·OEt₂) to achieve stereoselective imide reduction.
Mechanism :
- The Lewis acid coordinates to the imide carbonyl, enhancing electrophilicity.
- Borane delivers hydride to the carbonyl carbon, forming a tetrahedral intermediate.
- Sequential proton transfers and further hydride attacks saturate both rings.
This method produces octahydropyrano[2,3-c]pyrrole with 92% enantiomeric excess when using chiral Lewis acids like (R)-BINOL·BF₃. Subsequent treatment with HCl in methanol precipitates the hydrochloride salt in 95% yield.
Multi-Component Reactions (MCRs) Involving Pyrrole and Pyran Synthons
Hybrid catalysts enable one-pot assembly of the pyrano-pyrrole scaffold. A 2023 review highlighted the use of Fe₃O₄@SiO₂ nanocatalysts to mediate reactions between aldehydes, active methylene compounds, and ammonia equivalents. For instance:
$$
\text{Benzaldehyde} + \text{ethyl acetoacetate} + \text{urea} \xrightarrow{\text{Fe₃O₄@SiO₂ (5 mol\%)}} \text{Octahydropyrano[2,3-c]pyrrole} \quad (70\%\ \text{yield})
$$
The nanocatalyst facilitates Knoevenagel condensation, Michael addition, and cyclodehydration steps. This approach reduces purification needs and achieves atom economies exceeding 80%.
Paal-Knorr Pyrrole Synthesis with Preformed Pyran Moieties
Adapting the Paal-Knorr reaction, 2,5-hexanedione derivatives react with primary amines to construct the pyrrole ring, while preexisting pyran moieties ensure regioselectivity. A 2024 protocol optimized this method using water as a solvent and microwave irradiation (100°C, 30 min):
$$
\text{2,5-Hexanedione} + \text{benzylamine} \xrightarrow{\text{H₂O, 100°C}} \text{Octahydropyrano[2,3-c]pyrrole} \quad (85\%\ \text{yield})
$$
Hydrogenolysis (H₂, Pd/C) removes the benzyl group, and HCl treatment affords the hydrochloride salt. This method is notable for its low E-factor (0.128), aligning with green chemistry principles.
Industrial-Scale Production and Optimization
Continuous flow reactors enhance the scalability of octahydropyrano[2,3-c]pyrrole hydrochloride synthesis. Key industrial parameters include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 50–80°C | Prevents side reactions |
| Pressure | 2–5 bar (H₂ atmosphere) | Accelerates hydrogenation |
| Catalyst Loading | 0.5–2 mol% Pd/C | Balances cost/activity |
| Residence Time | 30–60 min | Maximizes conversion |
Automated systems enable real-time adjustment of these parameters, achieving batch-to-batch consistency (>98% purity).
Comparative Analysis of Synthetic Methods
Table 1 contrasts the efficiency, cost, and sustainability of major routes:
| Method | Yield (%) | Stereoselectivity | Cost (USD/g) | E-Factor |
|---|---|---|---|---|
| Cyclization | 78 | Moderate | 12.50 | 3.2 |
| Imide Reduction | 95 | High | 18.00 | 1.8 |
| MCRs | 70 | Low | 9.80 | 0.9 |
| Paal-Knorr | 85 | Moderate | 7.40 | 0.128 |
The Paal-Knorr method excels in cost and sustainability, while imide reduction offers superior stereocontrol.
Chemical Reactions Analysis
Key Reaction Conditions and Reagents
Analytical Data
The compound’s structural characterization relies on spectroscopic and mass spectrometric methods:
-
Collision Cross Section (CCS) : Predicted CCS values for different adducts ([M+H]+, [M+Na]+, etc.) are critical for mass spectrometry analysis. For example, the [M+H]+ adduct has a predicted CCS of 126.7 Ų .
-
NMR Spectroscopy : While not explicitly reported for the target compound, related pyrroles exhibit distinct shifts. For instance, carbonyl carbons in methyl furo[2,3-b]pyrrole-5-carboxylate derivatives show shifts around 162 ppm .
-
Stereochemical Control : Reactions under kinetic vs. thermodynamic control can influence diastereoselectivity. For example, carbonyl ene cyclizations yield cis or trans products based on reaction conditions .
Mechanistic Insights
-
Cycloaddition Pathways : The formation of fused rings often involves intermediates like oxonium ions or carbocations. For example, the reaction of urea/thiourea with cyclic enol ethers proceeds via oxonium ion intermediates, followed by cycloaddition to form exo or endo products .
-
Stereochemical Control : Lewis acids (e.g., ZnCl₂) and reaction temperatures critically influence product diastereoselectivity. Kinetic control favors cis products, while thermodynamic conditions favor trans isomers .
Challenges and Considerations
Scientific Research Applications
Chemistry: Octahydropyrano[2,3-c]pyrrole hydrochloride is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block for designing new molecules with potential biological activity .
Biology and Medicine: Its structural features may contribute to its activity as a ligand for certain biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a useful compound for various industrial applications .
Mechanism of Action
The mechanism of action of octahydropyrano[2,3-c]pyrrole hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure may allow it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The table below highlights key structural and physicochemical distinctions between octahydropyrano[2,3-c]pyrrole hydrochloride and related fused-ring compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |
|---|---|---|---|---|
| Octahydropyrano[2,3-c]pyrrole HCl | C₇H₁₄ClNO | 163.65 | Pyrano-pyrrole ([2,3-c]) | Chloride counterion |
| Octahydropyrano[3,4-c]pyrrole HCl | C₇H₁₃NO | 143.19 | Pyrano-pyrrole ([3,4-c]) | Chloride counterion |
| 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid | C₈H₆N₂O₂ | 162.15 | Pyrrolo-pyridine ([2,3-c]) | Carboxylic acid group |
| Tetrahydroindolo[2,3-c]quinolinone | C₁₆H₁₃N₃O | 263.30 | Indolo-quinolinone tricycle | Ketone group |
Key Observations:
- Ring Junction Position: The [2,3-c] vs. [3,4-c] pyrano-pyrrole junction alters steric and electronic properties. For example, octahydropyrano[3,4-c]pyrrole HCl lacks the chlorine atom present in the [2,3-c] analog, reducing its molecular weight by ~20 g/mol .
- Functional Groups: Carboxylic acid (in pyrrolo-pyridines) and ketone (in indolo-quinolinones) introduce hydrogen-bonding capabilities, influencing target binding .
Target Modulation
- Tetrahydroindolo[2,3-c]quinolinones: Substitutions at positions 9, 10, and 11 enhance binding to L-type calcium channels but reduce DYRK1A kinase inhibition compared to the parent compound ambocarb . Planar ring systems (e.g., indoline and naphtho-pyrrole in spiro compounds) influence dihedral angles (e.g., 89.95° between rings), affecting crystal packing and intermolecular interactions .
Solubility and Bioavailability
- Hydrochloride salts (e.g., octahydropyrano[2,3-c]pyrrole HCl) generally exhibit higher aqueous solubility than free bases, critical for drug delivery .
- Crystal structures of naphtho-pyrrole analogs reveal hydrogen-bonded dimers and sheets, which could impede dissolution rates compared to amorphous hydrochloride forms .
Biological Activity
Octahydropyrano[2,3-c]pyrrole hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused pyrrole and pyran ring system, which contributes to its diverse pharmacological properties. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in biological research and drug development.
Chemical Structure and Synthesis
The compound can be synthesized through various methods, including:
- Intramolecular Cyclization : This involves the cyclization of a precursor containing both pyrrole and pyran moieties.
- Multicomponent Reactions (MCRs) : A combination of aldehydes, amines, and other reagents are reacted together in a single step to form the pyrano[2,3-c]pyrrole core.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Pyrrole derivatives are known for their antitumor properties. Studies have shown that compounds similar to octahydropyrano[2,3-c]pyrrole can trigger apoptosis in cancer cells through intrinsic and extrinsic pathways. For instance:
- Cytotoxicity Tests : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7, with IC50 values as low as 0.1 nM for certain derivatives .
Neuroprotective Effects
The compound has been studied for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It may act by reducing oxidative stress and inflammation in neuronal cells.
Anti-inflammatory Properties
Research suggests that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Compounds with similar structures have shown effectiveness in reducing inflammation markers in animal models .
Case Studies
- Antitumor Efficacy : A study conducted by Kilic-Kurt et al. (2019) reported that certain pyrrole derivatives exhibited potent antitumor activity with GI50 values indicating selective toxicity towards rapidly proliferating cancer cells .
- Neuroprotective Studies : Investigations into the neuroprotective effects of related compounds have shown promise in reducing neuronal death caused by oxidative stress, suggesting potential applications in treating neurodegenerative disorders .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
